molecular formula C9H9ClO2 B8674664 4-Chloro-3-(2-hydroxyethyl)benzaldehyde

4-Chloro-3-(2-hydroxyethyl)benzaldehyde

Cat. No.: B8674664
M. Wt: 184.62 g/mol
InChI Key: AUINPSXCZLJLKY-UHFFFAOYSA-N
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Description

This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and coordination complexes. Its structure combines the electron-withdrawing effects of chlorine with the hydrophilic properties of the hydroxyethyl group, making it reactive in condensation and metal coordination reactions.

Properties

Molecular Formula

C9H9ClO2

Molecular Weight

184.62 g/mol

IUPAC Name

4-chloro-3-(2-hydroxyethyl)benzaldehyde

InChI

InChI=1S/C9H9ClO2/c10-9-2-1-7(6-12)5-8(9)3-4-11/h1-2,5-6,11H,3-4H2

InChI Key

AUINPSXCZLJLKY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C=O)CCO)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 4-Chloro-3-(2-hydroxyethyl)benzaldehyde and its analogues:

Compound Name Molecular Formula Molecular Weight Substituents (Position) Key Properties/Applications References
4-Chloro-3-(2-hydroxyethyl)benzaldehyde C₉H₉ClO₂ 184.62 Cl (4), CH₂CH₂OH (3) Intermediate in organic synthesis; potential biological activity in metal complexes
4-Chloro-3-ethylbenzaldehyde C₉H₉ClO 168.62 Cl (4), CH₂CH₃ (3) Higher lipophilicity; used in cross-coupling reactions
4-Chloro-3-hydroxybenzaldehyde C₇H₅ClO₂ 156.57 Cl (4), OH (3) Antioxidant properties; simpler structure for solubility studies
4-(2-Hydroxyethyl)-3-methoxybenzaldehyde C₁₀H₁₂O₃ 180.20 OCH₃ (3), CH₂CH₂OH (4) Enhanced stability for polymer applications; methoxy group reduces reactivity

Structural and Functional Differences

  • Substituent Effects: The hydroxyethyl group in the target compound increases hydrophilicity compared to 4-Chloro-3-ethylbenzaldehyde (ethyl group), enhancing solubility in polar solvents . This group also introduces a secondary hydroxyl site for hydrogen bonding or derivatization. Chlorine vs. Methoxy: The electron-withdrawing chlorine in 4-Chloro-3-(2-hydroxyethyl)benzaldehyde contrasts with the electron-donating methoxy group in 4-(2-hydroxyethyl)-3-methoxybenzaldehyde, leading to differences in electrophilic substitution reactivity . Hydroxyethyl vs.

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